molecular formula C21H27NO2 B14372646 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 90424-63-8

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate

Katalognummer: B14372646
CAS-Nummer: 90424-63-8
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: HRCTWZDUOWBPAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a cyclohexyl ring substituted with a pentyl group and a cyanophenyl group attached to a prop-2-enoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

90424-63-8

Molekularformel

C21H27NO2

Molekulargewicht

325.4 g/mol

IUPAC-Name

(4-pentylcyclohexyl) 3-(4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C21H27NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-9,12,15,17,20H,2-5,10-11,13-14H2,1H3

InChI-Schlüssel

HRCTWZDUOWBPAW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)OC(=O)C=CC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.